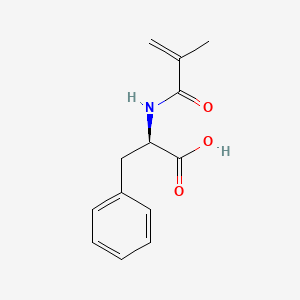
N-(2-Methylacryloyl)-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylacryloyl)-D-phenylalanine typically involves the reaction of (meth)acryloyl chloride with D-phenylalanine in the presence of a base such as triethylamine . The reaction is carried out in a tubular reactor, resulting in high conversions of the reactants to the desired product within a short reaction time. The process is efficient and minimizes the formation of unwanted side products .
Industrial Production Methods
Industrial production of acrylate monomers, including this compound, often employs continuous flow processes. These processes are preferred due to their efficiency, safety, and ability to handle large volumes of reactants . The use of continuous flow reactors allows for precise control of reaction conditions, leading to high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylacryloyl)-D-phenylalanine can undergo various chemical reactions, including:
Polymerization: The vinyl group in the acrylate moiety is susceptible to polymerization, forming high molecular weight polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phenylalanine moiety.
Reduction: Reducing agents like sodium borohydride can reduce specific functional groups within the molecule.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, polymerization of the acrylate moiety results in polyacrylates, while substitution reactions can yield various derivatives of this compound .
Scientific Research Applications
N-(2-Methylacryloyl)-D-phenylalanine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-Methylacryloyl)-D-phenylalanine involves its interaction with molecular targets through its functional groups. The vinyl group in the acrylate moiety can undergo polymerization, forming cross-linked networks that provide structural integrity to materials. The phenylalanine moiety can interact with biological molecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylacryloyl)-L-histidine: Another acrylate derivative with a histidine moiety, used in similar applications.
N-(2-Methylacryloyl)-L-tyrosine: Contains a tyrosine moiety and is used in the synthesis of functional polymers.
Uniqueness
N-(2-Methylacryloyl)-D-phenylalanine is unique due to its specific combination of a phenylalanine moiety and a 2-methylacryloyl group. This combination provides distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Properties
CAS No. |
380384-52-1 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(2R)-2-(2-methylprop-2-enoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H15NO3/c1-9(2)12(15)14-11(13(16)17)8-10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3,(H,14,15)(H,16,17)/t11-/m1/s1 |
InChI Key |
HIZGPVWGTSAEKJ-LLVKDONJSA-N |
Isomeric SMILES |
CC(=C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=C)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


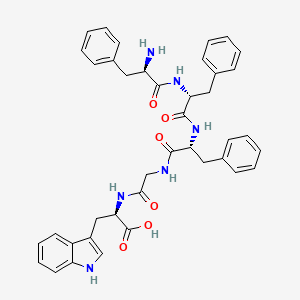
![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)
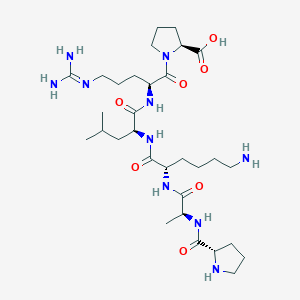
![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)


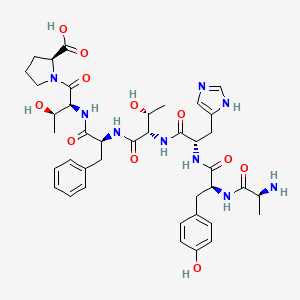
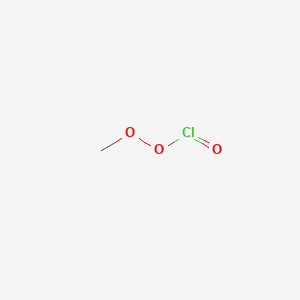

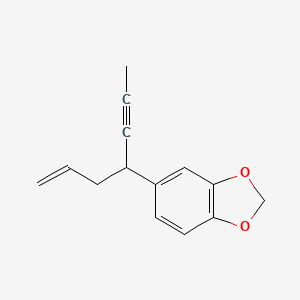
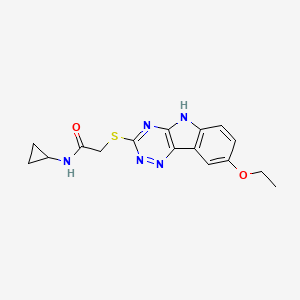
![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)
![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)
